Cas no 13505-41-4 (4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one)
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
- 1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl-
- 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-BUTAN-1-ONE
- 1,1,1-Trichlor-2-hydroxy-4-phenyl-butanon-(4)
- 1,1,1-Trichlor-4-oxo-4-phenyl-butan-2-ol
- 1-Benzoyl-3,3,3-trichlor-propanol-(2)
- 4,4,4-Trichlor-3-hydroxy-1-phenyl-butan-1-on
- AC1L6V7M
- CTK4B9628
- NSC173296
- SBB038842
- STK701679
- SureCN8900391
- NCGC00339019-01
- SCHEMBL8900391
- 13505-41-4
- SR-01000196889-1
- CS-0328902
- AKOS000267153
- NSC-173296
- Cambridge id 5144816
- AB01330813-02
- SR-01000196889
- AKOS016038971
- PICLORAMMETHYLESTER
- DTXSID20306016
-
- Inchi: 1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2
- InChI Key: JTJFOKGHNOVCTC-UHFFFAOYSA-N
- SMILES: ClC(C(CC(C1C=CC=CC=1)=O)O)(Cl)Cl
Computed Properties
- Exact Mass: 265.96697
- Monoisotopic Mass: 265.967
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.437
- Boiling Point: 396.2°C at 760 mmHg
- Flash Point: 193.4°C
- Refractive Index: 1.575
- PSA: 37.3
- LogP: 2.99050
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1234434-10mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 10mg |
$175 | 2024-06-07 | |
| 1PlusChem | 1P007M0I-10mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 10mg |
$52.00 | 2025-02-22 | |
| A2B Chem LLC | AD54322-10mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 10mg |
$50.00 | 2024-04-20 | |
| 1PlusChem | 1P007M0I-500mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 500mg |
$2073.00 | 2025-02-22 | |
| 1PlusChem | 1P007M0I-100mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 100mg |
$468.00 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1234434-10mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 10mg |
$180 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1234434-100mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 100mg |
$840 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1234434-500mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 500mg |
$3475 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1234434-500mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 500mg |
$3475 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234434-10mg |
1-Butanone,4,4,4-trichloro-3-hydroxy-1-phenyl- |
13505-41-4 | 95% | 10mg |
$180 | 2025-02-21 |
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: A Comprehensive Overview
CAS No. 13505-41-4, commonly referred to as 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one, is a compound of significant interest in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which includes a phenyl group attached to a butanone backbone, along with three chlorine atoms and a hydroxyl group. Its molecular formula is C₁₁H₉Cl₃O₂, and it has a molecular weight of 296.58 g/mol. The compound is known for its versatility and has found applications in fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one involves a series of carefully controlled reactions. Typically, the process begins with the chlorination of a suitable precursor, followed by hydroxylation and subsequent purification steps to ensure high purity. Recent advancements in catalytic systems have enabled more efficient synthesis pathways, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the chlorination process, thereby improving yield and selectivity.
In terms of physical properties, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is a crystalline solid with a melting point of approximately 220°C and a boiling point around 380°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for various chemical reactions. The compound exhibits moderate stability under normal storage conditions but requires protection from light and moisture to prevent degradation.
The chemical structure of this compound plays a pivotal role in its reactivity and functionality. The presence of three chlorine atoms imparts both electronic and steric effects, influencing its interaction with other molecules. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds. For example, researchers have utilized this compound as a key building block in the development of novel antibiotics targeting multidrug-resistant bacteria.
In the pharmaceutical industry, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one has shown promise as an anti-inflammatory agent. Preclinical studies indicate that it possesses potent anti-inflammatory properties due to its ability to inhibit cyclooxygenase enzymes. Furthermore, ongoing clinical trials are exploring its potential as an analgesic for chronic pain management.
Beyond pharmaceutical applications, this compound has also found utility in agrochemicals. Its ability to act as a growth regulator for plants has been extensively studied. Recent research demonstrates that it can enhance crop yield by promoting root development and improving nutrient uptake efficiency. This property makes it a valuable addition to sustainable agricultural practices.
The environmental impact of CAS No. 13505-41-4 has been a subject of recent scrutiny. Studies suggest that while it is biodegradable under certain conditions, its persistence in aquatic environments requires careful monitoring. Regulatory bodies are currently evaluating its safety profile to ensure compliance with environmental protection standards.
In conclusion, 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one (CAS No. 13505-41-4) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and versatile functionality continue to drive innovative research and development efforts. As new insights emerge from ongoing studies, this compound is poised to play an even greater role in advancing scientific and industrial progress.
13505-41-4 (4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)